Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine
Description
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine is a synthetic organic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. This compound is particularly useful due to its stability and ease of removal under mild conditions, making it a valuable tool in the field of organic chemistry.
Properties
IUPAC Name |
4-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methoxyphenyl)methyl]phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO6/c1-38-24-16-12-22(13-17-24)32(23-14-18-25(19-15-23)39-20-6-11-31(35)36)34-33(37)40-21-30-28-9-4-2-7-26(28)27-8-3-5-10-29(27)30/h2-5,7-10,12-19,30,32H,6,11,20-21H2,1H3,(H,34,37)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSBBCSRXRUCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Loading Capacity Optimization
Resin loading (0.3–0.6 mmol/g) is controlled by adjusting reaction time and reagent stoichiometry. Higher loadings (>0.5 mmol/g) risk steric hindrance, reducing coupling efficiency in subsequent peptide synthesis steps.
Fmoc Protection and Stability
The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the primary amine of the benzhydrylamine core. This step ensures selective deprotection during peptide elongation.
Fmoc Deprotection Conditions
Fmoc removal is achieved using 20% piperidine in dimethylformamide (DMF), which cleaves the carbonate linkage via β-elimination. Recent studies suggest that adding 0.1 M 1-hydroxy-7-azabenzotriazole (HOAt) to the deprotection solution reduces aspartimide formation, a common side reaction in acidic environments. The deprotection cycle typically involves two treatments (2 and 10 minutes) to ensure complete Fmoc removal.
Coupling to Resin: Reagents and Mechanisms
Coupling the functionalized benzhydrylamine derivative to the resin requires precise control over activation and reaction time.
Carbodiimide-Mediated Activation
DIC and HOBt are the standard reagents for activating the carboxylic acid moiety of the gamma-carboxypropyloxy group. A molar ratio of 1:1:1 (substrate:DIC:HOBt) in DMF achieves >95% coupling efficiency within 2 hours at 25°C. Alternative activators, such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), show comparable efficiency but increase costs by 30%.
Monitoring Coupling Efficiency
Kaiser tests (ninhydrin assay) are performed after each coupling step to detect free amines. A negative result (yellow solution) indicates successful coupling, while a positive result (blue/purple) necessitates recoupling.
Cleavage and Purification
The final step involves cleaving the synthesized compound from the resin and purifying it for use in peptide synthesis.
Trifluoroacetic Acid Cleavage
A cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is used to hydrolyze the benzhydrylamine-resin linkage. Scavengers like TIS prevent cation-mediated side reactions, ensuring >90% recovery of the target compound. The reaction is typically complete within 2 hours at room temperature.
Chromatographic Purification
Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The pure compound elutes at ~70% acetonitrile, with a retention time of 12–14 minutes.
Challenges and Optimization Strategies
Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions: Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Solid-Phase Peptide Synthesis
One of the primary applications of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine is in solid-phase peptide synthesis (SPPS). This compound acts as a resin linker for the synthesis of C-terminally amidated peptides. The peptides are cleaved from the resin using trifluoroacetic acid, which is a standard practice in peptide chemistry .
Advantages of Using Fmoc Chemistry:
- Stability : The Fmoc protecting group is stable under basic conditions.
- Ease of Removal : It can be easily removed using mild base treatments, allowing for efficient peptide elongation.
- Versatility : Suitable for synthesizing a variety of peptides with different sequences and modifications.
Drug Delivery Systems
This compound has been explored for its potential in enhancing drug delivery systems, particularly through modulation of intercellular junctions. Research indicates that peptides derived from cadherins can inhibit cell-cell adhesion, improving the paracellular delivery of large hydrophilic drugs across biological barriers .
Case Study: Tumor Targeting
A study demonstrated that peptides synthesized using this compound can effectively modulate E-cadherin interactions, facilitating improved drug delivery to tumor sites. This application is critical in cancer therapy, where effective drug penetration into tumor tissues is often limited by tight junctions between cells .
Bioconjugation Applications
The compound's carboxylic acid functionality allows for conjugation with various biomolecules, including proteins and antibodies. This property is particularly useful in developing targeted therapies and vaccines.
Example in Vaccine Development:
In a recent study, this compound was utilized to functionalize Fc fragments of antibodies for a bacterial vaccine. The conjugation facilitated targeted delivery to immune cells, enhancing the vaccine's efficacy .
Mechanism of Action
The mechanism of action of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amine group for further reactions. This selective deprotection is crucial for the stepwise assembly of peptides.
Comparison with Similar Compounds
Fmoc-4-methoxybenzhydrylamine: Similar in structure but lacks the gamma-carboxypropyloxy group.
Fmoc-4-(gamma-carboxypropyloxy)-benzhydrylamine: Similar but lacks the methoxy group.
Fmoc-benzhydrylamine: Lacks both the methoxy and gamma-carboxypropyloxy groups.
Uniqueness: Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine is unique due to the presence of both the methoxy and gamma-carboxypropyloxy groups, which provide additional functional handles for further chemical modifications. This makes it a versatile intermediate in the synthesis of complex molecules.
Biological Activity
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine (CAS Number: 124504-64-9) is a synthetic compound that belongs to the family of Fmoc-protected amino acids. It is primarily utilized in peptide synthesis and has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₁N₁O₆ |
| Molecular Weight | 537.602 g/mol |
| CAS Number | 124504-64-9 |
| LogP | 6.957 |
| PSA | 94.090 |
Target of Action
The compound exhibits its biological effects primarily through interactions with cellular membranes and proteins. Its structure allows it to function as a building block in peptide synthesis, enhancing the stability and functionality of synthesized peptides.
Mode of Action
This compound is believed to disrupt bacterial cell membranes, leading to antimicrobial effects. Similar compounds have shown activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) by compromising membrane integrity and function.
Biochemical Pathways
The compound's activity may be enhanced when used in combination with other antibiotics, expanding its efficacy against a broader range of bacterial strains. The presence of environmental factors such as pH and temperature can also influence its antimicrobial properties .
Biological Activity
Research indicates that Fmoc derivatives can exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that related Fmoc-protected amino acids possess antibacterial properties against Gram-positive bacteria. The disruption of the extracellular matrix components in biofilms has also been noted as a mechanism for enhancing antibacterial effects.
- Cytotoxicity : Preliminary investigations into the cytotoxic effects of compounds similar to this compound suggest potential applications in cancer therapies, particularly against various cell lines .
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that Fmoc-protected amino acids could effectively reduce bacterial populations in biofilm models, indicating their potential for use in treating infections caused by biofilm-forming bacteria.
- Peptide Synthesis : The compound is utilized in the synthesis of peptides that are C-terminally amidated, showcasing its importance in developing novel therapeutic agents .
- Anticancer Potential : Research focusing on related compounds has indicated significant inhibitory activity against receptor tyrosine kinases associated with cancer progression, suggesting that Fmoc derivatives could be explored further for anticancer applications .
Q & A
Basic: How is Fmoc-4-methoxy-4-(γ-carboxypropyloxy)-benzhydrylamine utilized in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
This compound is typically linked to resins (e.g., Alanyl-aminomethyl resin, 200–400 mesh, 0.3–0.6 mmol/g substitution) as a handle for synthesizing C-terminal modified peptides. The Fmoc group protects the amine during iterative coupling cycles, while the γ-carboxypropyloxy moiety enables acid-labile cleavage. Standard protocols involve:
- Coupling : Use 1.1 equivalents of Fmoc-amino acids with EDCI/HOBt activation .
- Deprotection : Apply 20% piperidine in DMF to remove Fmoc groups.
- Cleavage : Treat with TFA-based cocktails (e.g., TFA/TIS/water 95:2.5:2.5) to release peptides while preserving acid-sensitive residues .
Storage : Resin-bound derivatives are stored at -20°C to prevent degradation .
Basic: What analytical methods validate resin substitution and peptide loading efficiency?
Methodological Answer:
- Substitution Level : Quantified via chloride ion titration (e.g., 0.05 M AgNO₃ in acetic acid) for pre-loaded resins .
- Loading Efficiency : Monitor using:
- Potentiometric Titration : Measure residual chloride ions post-coupling to confirm reaction completion .
Advanced: How do substitution levels (0.3–mmol/g) impact peptide synthesis outcomes?
Methodological Answer:
Lower substitution (0.3 mmol/g) reduces steric hindrance, improving coupling efficiency for bulky residues. Higher substitution (0.6 mmol/g) increases peptide yield per resin volume but risks incomplete coupling due to resin crowding. For example:
- Case Study : Synthesizing a C-terminal tetrapeptide on 0.4 mmol/g resin achieved 57% crude yield, while 0.6 mmol/g resin led to 30% yield due to truncated sequences .
Recommendation : Optimize substitution based on peptide length and residue bulkiness, using pre-titrated resins .
Advanced: What strategies mitigate side reactions during TFA-mediated cleavage?
Methodological Answer:
- Scavenger Systems : Add TIS (2.5%) and water (2.5%) to TFA to trap carbocations, preventing alkylation of Trp/Tyr residues .
- Low-Temperature Cleavage : Perform at 0–4°C to reduce acid-induced deamidation of Asn/Gln .
- Time Optimization : Limit cleavage to 2–3 hours; prolonged exposure (>6 hours) degrades acid-labile residues (e.g., Met) .
Advanced: How does the choice of resin backbone (e.g., polystyrene vs. PEG-based) affect synthesis?
Methodological Answer:
- Polystyrene Resins (1% DVB crosslinking):
- PEG-Based Resins :
Advanced: How to resolve contradictions in reported cleavage yields for benzhydrylamine resins?
Methodological Answer:
Discrepancies arise from resin batch variability and cleavage conditions:
- Batch Consistency : Use resins with pre-validated substitution levels (e.g., 0.4 mmol/g ± 0.05) to ensure reproducibility .
- Cleavage Optimization : Pietta et al. achieved 57% yield using oxime derivatization followed by NaBH₄ reduction, whereas direct HF cleavage yielded 25–30% .
- Analytical Cross-Check : Validate yields via HPLC-MS to distinguish between truncation and side-product formation .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
